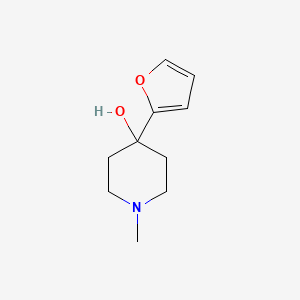

4-(Furan-2-yl)-1-methylpiperidin-4-ol

Description

Significance of Nitrogen-Containing Heterocycles, with a Focus on Piperidine (B6355638) Frameworks, in Advanced Organic Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic chemistry, with the piperidine framework holding a position of particular prominence. The six-membered saturated ring of piperidine is a recurring motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its conformational flexibility and the basicity of the nitrogen atom are key to its diverse chemical and biological activities. In the context of advanced organic chemistry research, the piperidine scaffold serves as a versatile synthetic intermediate, enabling the construction of complex molecular architectures. The development of stereoselective methodologies for the synthesis and functionalization of substituted piperidines remains an active and important area of investigation.

Academic Relevance of Furan-Substituted Compounds in Contemporary Chemical Synthesis

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another cornerstone of modern chemical synthesis. Its aromaticity and the electron-rich nature of the diene system make it a versatile participant in a wide range of chemical transformations, including cycloaddition reactions and electrophilic aromatic substitutions. Furan derivatives are not only prevalent in natural products but also serve as valuable synthons for the preparation of a variety of other cyclic and acyclic compounds. The unique reactivity of the furan nucleus, particularly its ability to undergo ring-opening and rearrangement reactions, provides synthetic chemists with powerful tools for molecular construction.

Rationale for Comprehensive Academic Investigation of 4-(Furan-2-yl)-1-methylpiperidin-4-ol Structure and Reactivity

The compound this compound represents a compelling subject for academic investigation due to the convergence of two medicinally and synthetically important heterocyclic systems: piperidine and furan. The direct linkage of these two rings through a quaternary carbon center bearing a hydroxyl group creates a unique three-dimensional structure with potential for interesting chemical reactivity and stereoelectronic effects. A comprehensive study of this molecule allows for the exploration of the interplay between the saturated, basic piperidine ring and the aromatic, electron-rich furan moiety. Understanding the synthesis, conformational preferences, and chemical transformations of this specific structure can contribute valuable insights into the broader class of hybrid heterocyclic compounds.

Overview of Research Objectives: Expanding Fundamental Knowledge in Synthesis, Advanced Characterization, and Theoretical Understanding of this compound

The primary objective of this article is to systematically expand the fundamental knowledge surrounding this compound. This will be achieved through a multi-faceted approach encompassing:

Synthesis: Proposing a logical and efficient synthetic strategy for the preparation of the target molecule, drawing upon established methodologies in heterocyclic chemistry.

Advanced Characterization: Predicting and detailing the expected spectroscopic signatures of the compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as discussing its likely crystallographic features.

Theoretical Understanding: Providing a preliminary computational analysis of the molecule's electronic structure and potential reactivity, thereby laying the groundwork for future experimental and theoretical investigations.

Through this focused academic inquiry, a foundational understanding of the chemical nature of this compound will be established.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNQBJWZPBIKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Furan 2 Yl 1 Methylpiperidin 4 Ol

Retrosynthetic Analysis of 4-(Furan-2-yl)-1-methylpiperidin-4-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key chemical bonds that can be formed (disconnections) and reveals potential synthetic pathways.

Identification of Key Synthetic Disconnections

For this compound, two primary disconnections are identified. The most logical and common disconnection is the carbon-carbon bond between the C4 position of the piperidine (B6355638) ring and the furan (B31954) ring. This disconnection simplifies the molecule into a nucleophilic furan precursor and an electrophilic piperidine precursor. This approach is based on the formation of a tertiary alcohol, which is classically achieved through the addition of an organometallic reagent to a ketone.

A second, more fundamental disconnection involves breaking the C-N bonds of the piperidine ring itself. This approach considers the synthesis of the heterocyclic core from acyclic precursors, which can be a versatile strategy for creating substituted piperidines.

Selection of Strategic Precursors and Building Blocks

Based on the primary disconnection, the most strategic precursors are 1-methyl-4-piperidone (B142233) and a 2-furanyl organometallic reagent.

1-Methyl-4-piperidone : This commercially available ketone serves as the electrophilic building block containing the complete piperidine core. Its synthesis has been well-documented through various methods, including the Dieckmann cyclization of esters derived from methylamine (B109427) and ethyl acrylate. wikipedia.org Other routes involve the cyclization of 1,5-dichloro-3-pentanone with methylamine or reactions utilizing diethyl 1,3-acetonedicarboxylate. wikipedia.orgchemicalbook.com

2-Furanyl Organometallic Reagent : To act as a nucleophile, the furan ring must be activated. This is typically achieved by preparing an organolithium or a Grignard reagent. 2-Furyllithium, generated by the deprotonation of furan with a strong base like n-butyllithium, or 2-furylmagnesium bromide, prepared from 2-bromofuran (B1272941) and magnesium metal, are ideal nucleophilic precursors for this synthesis. The use of Grignard reagents can be advantageous as the reactions are often carried out at ambient temperatures, avoiding the need for cryogenic conditions sometimes required for organolithium reagents. google.com

Development of Novel Synthetic Pathways to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the nucleophilic addition of the furan moiety to the piperidone core. Modern synthetic methods offer opportunities to optimize this key step and explore advanced catalytic strategies for constructing the piperidine ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The reaction between 1-methyl-4-piperidone and a 2-furanyl organometallic reagent is the cornerstone of the synthesis. Optimization of this step is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the organometallic reagent. A systematic study would involve screening various conditions to identify the most efficient protocol.

Below is a representative data table illustrating a potential optimization study for this transformation.

| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Furyllithium | Diethyl Ether | -78 to 25 | 4 | 75 |

| 2 | 2-Furyllithium | Tetrahydrofuran (B95107) (THF) | -78 to 25 | 4 | 82 |

| 3 | 2-Furylmagnesium Bromide | Diethyl Ether | 0 to 25 | 6 | 68 |

| 4 | 2-Furylmagnesium Bromide | Tetrahydrofuran (THF) | 0 to 25 | 6 | 78 |

| 5 | 2-Furyllithium | Tetrahydrofuran (THF) | 0 to 25 | 2 | 85 |

Table data is illustrative and based on typical outcomes for such reactions.

The results suggest that tetrahydrofuran (THF) is a superior solvent to diethyl ether for this transformation, and 2-furyllithium provides higher yields in shorter reaction times compared to the corresponding Grignard reagent. Further optimization could explore the effect of additives or different concentrations.

Catalytic Approaches in the Formation of the Piperidine Core and its Functionalization

While the classic approach uses a pre-formed piperidone, modern catalytic methods offer elegant and efficient ways to construct highly functionalized piperidine rings from simpler acyclic precursors. These methods often provide high levels of control and atom economy.

Borrowing Hydrogen Methodology : Iridium and Ruthenium catalysts can be used in "borrowing hydrogen" or "hydrogen autotransfer" reactions. acs.org This methodology could theoretically be applied to synthesize the piperidine core by reacting an amine like methylamine with a diol, such as 1,5-pentanediol, which is first oxidized in situ to the corresponding dialdehyde. acs.org The subsequent cyclization and reduction steps are all part of a single catalytic cycle.

Multicomponent Reactions : Catalysts like indium(III) bromide or trimethylsilyl (B98337) iodide can facilitate one-pot multicomponent reactions to assemble highly substituted piperidines. tandfonline.comresearchgate.net A reaction involving an aldehyde, an amine (methylamine), and a β-ketoester could be envisioned to rapidly build a complex piperidine structure that could then be converted to the target molecule. tandfonline.com

Aza-Prins Cyclization : The Aza-Prins cyclization, catalyzed by Lewis acids, is another powerful tool for forming piperidine rings. This reaction typically involves the cyclization of a homoallylic amine with an aldehyde. researchgate.net

Direct C-H Functionalization : For modifying an existing piperidine ring, transition metal-catalyzed C-H activation presents a cutting-edge approach. researchgate.net A ruthenium-catalyzed direct arylation could potentially be used to introduce the furan ring directly onto the piperidine core, although this is more challenging for quaternary centers.

Stereoselective Synthesis of this compound and its Stereoisomers

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, if a substituent were introduced on the piperidine ring at a position other than C4 (e.g., C2, C3, C5, or C6), the resulting molecule could be chiral, and the synthesis would require stereocontrol.

For instance, the synthesis of a hypothetical chiral analogue, such as (2R)-2-methyl-4-(furan-2-yl)-1-benzylpiperidin-4-ol, would necessitate stereoselective methods.

Chiral Auxiliaries : One approach involves using a chiral auxiliary, such as an arabinopyranosylamine, attached to the nitrogen. researchgate.net This auxiliary would direct the facial attack of the furan nucleophile onto the piperidone carbonyl, leading to a diastereoselective addition. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis : Asymmetric hydrogenation or transfer hydrogenation of a suitable enamine or pyridine (B92270) precursor using a chiral catalyst (e.g., Rhodium or Iridium-based) could establish the stereocenter on the piperidine ring prior to the addition of the furan group. rsc.org

Substrate-Controlled Synthesis : Utilizing a chiral starting material, such as an amino acid or a carbohydrate, can provide a "chiral pool" approach. The inherent stereochemistry of the starting material is carried through the synthetic sequence to control the final stereochemistry of the piperidine ring.

These stereoselective strategies are crucial in medicinal chemistry, where specific stereoisomers of a drug molecule often exhibit different pharmacological activities.

Application of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, atom economy, and the reduction of hazardous waste.

Greener Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of these with greener alternatives is a primary goal. For the synthesis of this compound, exploring the use of water, ionic liquids, or deep eutectic solvents could significantly improve the greenness of the process. nih.govunibo.it For instance, performing the key nucleophilic addition step in an aqueous medium, if feasible, would eliminate the need for volatile organic compounds. nih.gov

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, as discussed in the next section, are an excellent example of atom-economical processes.

Catalysis: The use of catalytic methods, both metal-based and organocatalytic, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. The development of recyclable catalysts for the stereoselective synthesis of this compound would further enhance the sustainability of the process.

The following table outlines some green chemistry strategies and their potential application in the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Renewable Feedstocks | Furan-2-carbaldehyde (furfural), a key precursor, can be derived from biomass. |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents like chlorinated hydrocarbons with water, ethanol, or supercritical CO2. nih.govunibo.it |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. nih.gov |

| Use of Catalysis | Employing catalytic amounts of chiral ligands or organocatalysts for stereoselective synthesis. |

| Designing for Degradation | Considering the environmental fate of the product and byproducts. |

Exploration of Alternative Synthetic Routes for this compound

Beyond the traditional linear synthetic approaches, the exploration of alternative routes such as multicomponent reactions and flow chemistry offers significant advantages in terms of efficiency, sustainability, and scalability.

Exploration of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single synthetic operation to form a complex product, where most of the atoms of the starting materials are incorporated into the final structure. taylorfrancis.com The development of an MCR for the synthesis of this compound would be highly desirable due to its inherent atom economy and operational simplicity. taylorfrancis.comacs.org

A hypothetical one-pot, four-component reaction could be envisioned, starting from methylamine, a suitable furan derivative, and two other components that would form the piperidine ring. For instance, a reaction between an amine, an aldehyde, and a β-ketoester is a common strategy for the synthesis of highly functionalized piperidines. taylorfrancis.com Adapting such a strategy to incorporate the furan moiety at the 4-position would be a novel and efficient approach.

The advantages of an MCR approach are summarized in the table below.

| Feature | Advantage in the Synthesis of this compound |

| Convergence | Rapid assembly of the complex piperidine scaffold in a single step. |

| Atom Economy | High efficiency in incorporating starting material atoms into the final product. |

| Operational Simplicity | Reduced number of reaction and purification steps, saving time and resources. |

| Diversity-Oriented Synthesis | Potential to generate a library of related compounds by varying the starting materials. |

Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. nih.govbohrium.com This technology offers several advantages for the synthesis of this compound, including enhanced safety, improved reaction control, and easier scalability. mtak.huacs.org

The synthesis of the target compound could be adapted to a flow process where the starting materials are continuously pumped through a reactor, which could be a heated or cooled tube or a microreactor. bohrium.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and selectivities. nih.gov

For example, the nucleophilic addition of 2-furyllithium to 1-methyl-4-piperidone, which is often a highly exothermic reaction, can be performed more safely in a flow reactor due to the excellent heat transfer capabilities of such systems. bohrium.com Furthermore, unstable intermediates can be generated and consumed in situ, minimizing their decomposition. bohrium.com

The benefits of employing flow chemistry for the synthesis of this compound are highlighted in the following table.

| Feature | Advantage in the Synthesis of this compound |

| Enhanced Safety | Better control over exothermic reactions and handling of hazardous reagents. bohrium.com |

| Improved Reproducibility | Precise control of reaction parameters leads to consistent product quality. |

| Scalability | Straightforward scaling up of the production by running the flow system for a longer duration. acs.org |

| Integration of Steps | Potential for telescoping multiple reaction steps into a single continuous process. mtak.hu |

Comparative Analysis of Synthetic Efficiencies and Methodological Advancements for this compound

A comparative analysis of the different synthetic methodologies for this compound reveals a trade-off between factors such as stereochemical control, efficiency, cost, and environmental impact.

Green Chemistry Approaches: The implementation of green chemistry principles can lead to more sustainable and environmentally friendly processes. While the initial investment in developing greener methods, such as identifying suitable green solvents or developing recyclable catalysts, might be higher, the long-term benefits in terms of reduced waste and improved safety are substantial. unibo.it

Multicomponent Reactions: MCRs present a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound. taylorfrancis.com The main challenge lies in the discovery and optimization of a suitable MCR that can assemble the target molecule with high yield and selectivity.

Flow Chemistry: Flow chemistry provides a powerful tool for the safe, reproducible, and scalable synthesis of the target compound. bohrium.comacs.org The initial setup cost for a flow chemistry system can be a barrier, but for larger-scale production, the benefits of continuous manufacturing often outweigh the initial investment.

The following table provides a comparative overview of the different synthetic approaches.

| Synthetic Methodology | Key Advantages | Key Disadvantages |

| Diastereoselective Synthesis | Good control over relative stereochemistry. | May require stoichiometric amounts of chiral auxiliaries. |

| Enantioselective Synthesis | Direct access to enantiomerically pure compounds. | Often relies on expensive and sensitive catalysts. |

| Green Chemistry Approaches | Reduced environmental impact and improved safety. unibo.it | May require significant process development and optimization. |

| Multicomponent Reactions | High atom economy, operational simplicity, and rapid access to complexity. taylorfrancis.com | Discovery of suitable MCRs can be challenging. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. bohrium.comacs.org | Higher initial equipment cost. |

Advanced Structural Elucidation and Conformational Analysis of 4 Furan 2 Yl 1 Methylpiperidin 4 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of 4-(Furan-2-yl)-1-methylpiperidin-4-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides deep insight into the molecule's connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Spectral Assignment and Connectivity Elucidation

Two-dimensional NMR techniques are indispensable for mapping the complex spin systems within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the adjacent protons on the piperidine (B6355638) ring (e.g., between H2/H6 and H3/H5) and within the furan (B31954) ring (between H3', H4', and H5'). sdsu.edu This establishes the proton-proton connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. sdsu.edu This allows for the definitive assignment of each carbon atom in the piperidine and furan rings that bears a proton. For example, the proton signal for the N-methyl group would show a cross-peak to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This technique is vital for determining the molecule's stereochemistry and preferred conformation. For instance, NOESY could reveal through-space interactions between the N-methyl protons and specific axial or equatorial protons on the piperidine ring, helping to define the ring's chair conformation and the orientation of the furan and hydroxyl substituents.

A complete spectral assignment using these techniques would yield a detailed map of the molecule's covalent framework and spatial geometry in solution.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | (Predicted: ~2.3) | (Predicted: ~46.0) | C2, C6, C4 |

| H2, H6 (Piperidine) | (Predicted: ~2.5-2.8) | (Predicted: ~53.0) | C4, N-CH₃ |

| H3, H5 (Piperidine) | (Predicted: ~1.8-2.2) | (Predicted: ~35.0) | C4, C2/C6 |

| C4 (Quaternary) | - | (Predicted: ~70.0) | H2, H6, H3, H5, H3' |

| OH | (Variable) | - | C4, C3, C5 |

| H3' (Furan) | (Predicted: ~6.3) | (Predicted: ~107.0) | C2', C4', C5', C4 |

| H4' (Furan) | (Predicted: ~6.4) | (Predicted: ~110.0) | C2', C3', C5' |

| H5' (Furan) | (Predicted: ~7.4) | (Predicted: ~142.0) | C2', C3', C4' |

| C2' (Quaternary) | - | (Predicted: ~158.0) | H3', H4', H5' |

Note: The chemical shift values in this table are illustrative predictions based on typical values for similar chemical environments, as detailed, published experimental data for this specific compound is not widely available.

Dynamic NMR Spectroscopy for Conformational Exchange Processes

The piperidine ring in this compound is not static; it can undergo conformational exchange, primarily through a process known as chair-chair ring inversion. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide quantitative information about the energetics of this process. At low temperatures, the inversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into time-averaged signals. Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the ring flip, providing insight into the conformational flexibility of the piperidine ring.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards. researchgate.netnih.gov By integrating the area of a specific proton signal from this compound and comparing it to the integral of a known amount of an internal standard, the exact concentration or purity of the compound can be calculated. ox.ac.uknih.gov For this molecule, well-resolved signals, such as the N-methyl singlet or the H5' furan proton, would be ideal for quantification. This technique is highly accurate and provides a direct measurement of the molar quantity of the analyte. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). For this compound, which has a molecular formula of C₁₀H₁₅NO₂, the theoretical exact mass can be calculated. HRMS analysis, often using electrospray ionization (ESI), would measure the m/z of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the calculated mass to confirm the molecular formula.

| Formula | Ion | Calculated Exact Mass | Expected HRMS Result |

| C₁₀H₁₅NO₂ | [M+H]⁺ | 182.1176 | 182.1176 ± 0.0005 |

This precise mass measurement provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum for this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the piperidine and furan rings would appear just below 3000 cm⁻¹. The C-O stretching of the tertiary alcohol would likely be observed around 1100-1200 cm⁻¹. Vibrations associated with the furan ring, including C=C stretching and C-O-C stretching, are expected in the 1500-1600 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. globalresearchonline.netudayton.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan ring's C=C bonds, which often give rise to strong Raman signals.

Together, the IR and Raman spectra provide a unique "molecular fingerprint" that can be used to identify the compound and confirm the presence of its key functional groups.

X-ray Crystallography for Solid-State Structure Determination of this compound

While NMR provides the structure in solution, X-ray crystallography offers an exact determination of the molecule's three-dimensional structure in the solid state. mdpi.com This technique requires a suitable single crystal of the compound. If obtained, diffraction data would allow for the precise determination of bond lengths, bond angles, and torsion angles. researchgate.net

Key structural features that would be definitively established by X-ray crystallography include:

Piperidine Ring Conformation: It would confirm whether the piperidine ring adopts a chair, boat, or twisted conformation. A chair conformation is most likely. mdpi.comnih.gov

Substituent Orientation: The analysis would show whether the furan and hydroxyl groups occupy axial or equatorial positions on the C4 carbon of the piperidine ring.

Intermolecular Interactions: The crystal packing would reveal intermolecular forces, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules are arranged in the crystal lattice.

Conformational Analysis of the Piperidine Ring and Furan Moiety in this compound

The conformational landscape of this compound is primarily dictated by the puckering of the piperidine ring and the rotational orientation of the furan substituent. These factors are influenced by a combination of steric and electronic effects.

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize torsional and angular strain. In this compound, two distinct chair conformers are possible, differing in the axial or equatorial orientation of the hydroxyl and furan-2-yl groups at the C4 position, and the methyl group at the N1 position.

Generally, the chair conformation is significantly more stable than boat or twist-boat conformations. The energy barrier for the interconversion between the two chair forms through a half-chair transition state is typically in the range of 10-12 kcal/mol for simple piperidines. For the title compound, the bulky furan-2-yl group would be expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6. Similarly, the N-methyl group will also have a preference for the equatorial position.

The presence of the tertiary alcohol at C4 introduces further complexity. An axial hydroxyl group can engage in intramolecular hydrogen bonding with the nitrogen atom of the piperidine ring, which can stabilize this conformation. However, this is generally less favorable than placing a larger substituent in the equatorial position. Computational studies on related 4-aryl-4-piperidinols suggest that the chair conformer with the aryl group in the equatorial position is the most stable.

A hypothetical equilibrium between the two chair conformers is depicted below:

| Conformer A (Furan Equatorial) | Conformer B (Furan Axial) |

| Expected to be the major conformer. | Expected to be the minor conformer. |

| The bulky furan group occupies a less sterically hindered position. | Significant 1,3-diaxial interactions between the furan group and axial hydrogens would be present. |

| The hydroxyl group would be in the axial position. | The hydroxyl group would be in the equatorial position. |

The boat and twist-boat conformations represent higher energy transition states or intermediates in the chair-to-chair interconversion pathway. Due to their inherent instability arising from torsional strain and flagpole interactions, their population at equilibrium is considered negligible under normal conditions.

The rotation of the furan ring around the C4-C(furan) single bond is another key conformational feature. The rotational barrier is influenced by steric hindrance between the furan ring and the piperidine ring. The preferred orientation will seek to minimize these steric clashes.

The two main conformers arising from this rotation would be one where the plane of the furan ring is perpendicular to the plane of the piperidine ring, and another where it is more coplanar. It is likely that a perpendicular or near-perpendicular orientation would be favored to avoid steric interactions between the ortho-hydrogens of the furan ring and the piperidine ring hydrogens.

Computational studies on the rotational barriers of aryl groups attached to cyclohexane (B81311) rings have shown that these barriers are typically low, in the range of 3-6 kcal/mol. A similar range would be expected for the furan substituent in this molecule.

The conformational preferences of this compound are significantly influenced by its substituents:

N-Methyl Group: The equatorial orientation of the N-methyl group is strongly favored to avoid steric interactions with the syn-axial hydrogens at C3 and C5. An axial N-methyl group would introduce significant steric strain.

C4-Furan-2-yl Group: As the largest substituent on the piperidine ring, the furan-2-yl group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

Theoretical and Computational Chemistry Studies of 4 Furan 2 Yl 1 Methylpiperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. For 4-(Furan-2-yl)-1-methylpiperidin-4-ol, a DFT study would typically involve geometry optimization to find the most stable arrangement of atoms in space. This would be followed by the calculation of harmonic frequencies to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum. Such calculations are crucial for understanding the molecule's stability and vibrational modes. Although general DFT studies have been performed on furan (B31954) and piperidine (B6355638) rings, specific data for the title compound is not available. globalresearchonline.netresearchgate.net

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate electronic structure characterizations. A high-level ab initio study of this compound would offer a more precise understanding of its electronic properties, such as electron correlation effects, which are important for a detailed description of its chemical behavior. High-level ab initio studies have been conducted on furan and its derivatives to understand their thermochemistry and electronic states. researchgate.netresearchgate.net

Conformational Analysis using Computational Methods

The flexibility of the piperidine ring and the rotational freedom of the furan group suggest that this compound can exist in multiple conformations.

Global Conformational Search and Energy Minimization Techniques

A global conformational search would be essential to identify the various possible spatial arrangements (conformers) of the molecule and their relative stabilities. This process involves systematically exploring the potential energy surface of the molecule to locate all low-energy structures. Each identified conformer would then be subjected to energy minimization to determine its precise geometry and relative energy. Conformational analyses of substituted piperidines have been a subject of interest, revealing the influence of substituents on the ring's geometry. nih.govnih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results.

For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. globalresearchonline.net These predicted spectra could then be compared with experimentally obtained data to validate the computational model and to help assign the signals in the experimental spectra. While methods for predicting spectroscopic properties of furan-containing compounds are well-established, specific predictions for the title compound are not documented in the literature. globalresearchonline.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies and visualize the distribution of these frontier orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich furan ring and the nitrogen atom of the piperidine ring, as these are the most nucleophilic sites. The LUMO, on the other hand, is expected to be distributed more across the piperidine ring and the furan ring, which can act as electron-accepting regions.

A hypothetical FMO analysis of this compound, based on typical values for similar heterocyclic compounds, is presented in the table below. Such calculations are typically performed using a DFT method like B3LYP with a basis set such as 6-31G(d).

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.2 | Furan ring, Piperidine Nitrogen |

| LUMO | -0.8 | Piperidine ring, Furan ring |

| HOMO-LUMO Gap | 5.4 | - |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. This information is vital for predicting its behavior in chemical reactions, for instance, in cycloaddition reactions where the orbital symmetry and energy levels of the interacting species determine the reaction's feasibility.

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions via Computational Methods

Non-covalent interactions play a pivotal role in determining the three-dimensional structure, physical properties, and biological activity of molecules. For this compound, both intramolecular and intermolecular non-covalent interactions can be investigated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.

Intramolecular Interactions:

Within a single molecule of this compound, intramolecular hydrogen bonding can occur. For instance, a weak hydrogen bond may form between the hydroxyl group's hydrogen atom and the nitrogen atom of the piperidine ring or the oxygen atom of the furan ring. These interactions can influence the preferred conformation of the molecule.

Intermolecular Interactions:

In the solid state or in solution, molecules of this compound can interact with each other or with solvent molecules through various non-covalent forces. The most significant of these are hydrogen bonds involving the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. Van der Waals forces, including dipole-dipole interactions and London dispersion forces, will also be present between the furan and piperidine rings of adjacent molecules.

Computational analysis can provide detailed information about the geometry and strength of these interactions. The table below presents hypothetical data for potential non-covalent interactions involving this compound, which could be obtained from DFT calculations.

| Interaction Type | Atoms Involved | Typical Distance (Å) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular Hydrogen Bond | O-H···N (piperidine) | 2.1 | -1.5 to -3.0 |

| Intermolecular Hydrogen Bond | O-H···O (hydroxyl of another molecule) | 1.9 | -3.0 to -5.0 |

| Intermolecular C-H···π Interaction | Piperidine C-H and Furan π-system | 2.5 | -0.5 to -1.5 |

Understanding these non-covalent interactions is crucial for predicting the crystal packing of the compound, its solubility in various solvents, and its potential to bind to biological targets.

Modeling Reaction Mechanisms and Transition States for Synthetic Pathways involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This information can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes. Two plausible synthetic pathways for this compound are considered here for computational modeling.

Pathway 1: Grignard Reaction

A common method for the synthesis of tertiary alcohols is the Grignard reaction. In this case, 1-methyl-4-piperidone (B142233) could react with 2-furylmagnesium bromide. Computational modeling of this reaction would involve:

Reactant Complex Formation: Modeling the coordination of the Grignard reagent to the carbonyl oxygen of the piperidone.

Transition State Search: Locating the transition state for the nucleophilic addition of the furyl group to the carbonyl carbon. This typically involves a four-membered ring transition state.

Product Formation: Characterizing the magnesium alkoxide intermediate formed after the addition.

Pathway 2: N-Methylation

If the synthesis starts from 4-(furan-2-yl)piperidin-4-ol, the final step would be the N-methylation of the piperidine nitrogen. This could be achieved using a methylating agent like methyl iodide. Computational modeling of this SN2 reaction would focus on:

Reactant Approach: Modeling the approach of methyl iodide to the nitrogen atom.

Transition State Calculation: Determining the geometry and energy of the transition state where the new C-N bond is forming and the C-I bond is breaking.

Product and Byproduct Separation: Modeling the final products, the N-methylated piperidine and the iodide ion.

The table below provides hypothetical activation energies for the key transition states in these proposed synthetic pathways, which could be calculated using DFT.

| Reaction Pathway | Reaction Step | Computational Method | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|---|

| Grignard Reaction | Nucleophilic addition of 2-furylmagnesium bromide to 1-methyl-4-piperidone | DFT (B3LYP/6-311+G(d,p)) | 15 - 20 |

| N-Methylation | SN2 reaction of 4-(furan-2-yl)piperidin-4-ol with methyl iodide | DFT (M06-2X/def2-TZVP) | 20 - 25 |

By comparing the calculated activation energies for different potential pathways, computational chemists can predict which synthetic route is more likely to be successful under given conditions. This predictive power makes computational modeling an essential component of modern chemical research and development.

Functionalization Reactions at the Piperidine Nitrogen Atom

The tertiary amine of the 1-methylpiperidine (B42303) moiety in this compound is a key site for functionalization. Its lone pair of electrons makes it nucleophilic and basic, enabling a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can readily undergo N-alkylation and N-acylation reactions. N-alkylation typically involves the reaction of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction proceeds via an SN2 mechanism.

N-acylation, the introduction of an acyl group, can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of parent compounds.

Table 1: Predicted N-Alkylation and N-Acylation Reactions of this compound

| Reaction Type | Reagent Example | Predicted Product Structure |

| N-Alkylation | Methyl Iodide (CH₃I) | 4-(Furan-2-yl)-1,1-dimethylpiperidin-4-ol iodide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Not directly applicable to a tertiary amine without prior demethylation. |

Note: Direct N-acylation of the tertiary amine is not feasible. However, derivatization could be achieved following demethylation to the secondary amine.

Quaternization Chemistry

Quaternization is a specific type of N-alkylation where the tertiary nitrogen atom is converted into a quaternary ammonium cation. This transformation significantly alters the electronic and physical properties of the molecule, often increasing its water solubility and modifying its biological activity. The reaction is typically carried out by treating the tertiary amine with an alkyl halide. The reactivity in quaternization reactions is influenced by the nature of the alkylating agent and the steric environment around the nitrogen atom.

Reactions Involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic heterocycle, making it susceptible to a range of reactions, particularly those involving electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Furan undergoes electrophilic aromatic substitution (EAS) reactions more readily than benzene (B151609) due to the electron-donating effect of the oxygen atom. Substitution typically occurs at the C5 position (the carbon adjacent to the oxygen and furthest from the piperidine substituent) as the piperidinol group at C2 would sterically hinder attack at C3. Common EAS reactions for furan include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pharmaguideline.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Furan Ring

| Reaction Type | Reagent Example | Predicted Major Product |

| Nitration | Nitric acid/Acetic anhydride (B1165640) | 4-(5-Nitro-furan-2-yl)-1-methylpiperidin-4-ol |

| Bromination | N-Bromosuccinimide (NBS) | 4-(5-Bromo-furan-2-yl)-1-methylpiperidin-4-ol |

| Acylation | Acetic anhydride/SnCl₄ | 1-(5-(1-Methyl-4-hydroxypiperidin-4-yl)furan-2-yl)ethan-1-one |

Cycloaddition Reactions (e.g., Diels-Alder) with the Furan Diene

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. zbaqchem.com This reaction involves the concerted interaction of the furan's π-system with a dienophile, typically an electron-deficient alkene or alkyne, to form a bicyclic adduct. The reversibility of the Diels-Alder reaction with furan is a key characteristic, with the adduct often reverting to the starting materials upon heating. mdpi.com

Ring-Opening and Rearrangement Chemistry of the Furan Moiety

Under acidic conditions, the furan ring is susceptible to ring-opening reactions. rsc.orgnih.gov Protonation of the furan oxygen can lead to the formation of a reactive intermediate that can be attacked by nucleophiles, resulting in the cleavage of the heterocyclic ring. researchgate.net The stability of the furan ring and its propensity to undergo ring-opening is influenced by the substituents on the ring. The specific conditions required for ring-opening of this compound would need to be determined experimentally.

Transformations of the Tertiary Alcohol Group

The tertiary alcohol group at the C4 position of this compound is a key functional handle for chemical transformations. Its reactivity is influenced by the steric hindrance of the piperidine ring and the electronic properties of the adjacent furan moiety. Studies on this and structurally related compounds have explored oxidation, dehydration, and substitution reactions to generate a variety of derivatives.

The oxidation of the tertiary alcohol in this compound would yield the corresponding ketone, 4-(furan-2-yl)-1-methylpiperidin-4-one. This transformation is synthetically challenging due to the general resistance of tertiary alcohols to oxidation without C-C bond cleavage. Standard oxidizing agents like chromates or permanganates are often ineffective or lead to degradation, particularly of the sensitive furan ring.

However, more specialized methods can be considered. For instance, Swern oxidation or Dess-Martin periodinane might be explored, although success is not guaranteed and harsh conditions could compromise the furan ring, which is susceptible to acidic conditions and strong oxidants. A relevant transformation in the synthesis of related piperidine structures involves the ozonolysis of a 4-methylene group to yield a 4-piperidone. acs.org This indicates that the piperidone core is stable under certain oxidative conditions, suggesting that a carefully chosen reagent could potentially effect the desired oxidation of the tertiary alcohol.

The synthesis of the precursor ketone, 1-methyl-4-piperidone, is well-established, often through methods like the Dieckmann condensation followed by hydrolysis and decarboxylation. chemicalbook.com The most common synthesis of this compound itself involves the nucleophilic addition of a 2-furyl organometallic reagent to 1-methyl-4-piperidone, making the oxidation of the alcohol an effective retro-synthetic step.

Acid-catalyzed dehydration of the tertiary alcohol in this compound is expected to produce the corresponding olefin, 4-(furan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine. This reaction typically proceeds through an E1 elimination mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a tertiary carbocation at the C4 position. Subsequent elimination of a proton from an adjacent carbon (C3 or C5) yields the double bond.

Table 1: Potential Reagents for Dehydration

| Reagent | Conditions | Potential Issues |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, heat | Strong acidity may cause furan ring opening or polymerization. researchgate.netnih.gov |

| Phosphoric Acid (H₃PO₄) | Concentrated, heat | Milder than H₂SO₄ but may still affect the furan moiety. |

| Burgess Reagent | Mild, neutral conditions | May offer a cleaner reaction with fewer side products. |

A significant challenge in this transformation is the acid-sensitivity of the furan ring. nih.gov Strong acidic conditions required for dehydration can lead to side reactions, including hydrolysis and polymerization of the furan moiety. nih.govrsc.org Therefore, milder dehydration methods, such as those employing the Burgess reagent or Martin sulfurane, may be more suitable to achieve the desired transformation while preserving the integrity of the heterocyclic systems.

The tertiary hydroxyl group of this compound can undergo esterification and etherification to yield a range of derivatives. However, the steric hindrance of the tertiary center makes these reactions more challenging than with primary or secondary alcohols.

Esterification: Direct Fischer esterification with a carboxylic acid under acidic catalysis is often inefficient for tertiary alcohols due to competing elimination (dehydration) reactions. google.com More effective methods involve the use of more reactive acylating agents.

Acyl Chlorides or Anhydrides: Reaction with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) is a common strategy. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Coupling Reagents: Modern synthetic methods utilize coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate ester formation under mild conditions, which would be beneficial for preserving the furan ring. researchgate.net

Etherification: The synthesis of ethers from tertiary alcohols also requires specific conditions to avoid elimination. The Williamson ether synthesis (deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide) can be difficult due to the steric bulk around the oxygen atom, which favors the elimination of the alkyl halide. Alternative approaches might include:

Reaction with isobutylene (B52900): Acid-catalyzed addition of the alcohol to isobutylene can form a tert-butyl ether, which can also serve as a protecting group.

O-alkylation under specific conditions: Using highly reactive alkylating agents like alkyl triflates may facilitate ether formation.

The synthesis of esters and amides containing furan rings has been successfully achieved using microwave-assisted methods with various coupling reagents, suggesting that such techniques could be applicable to derivatizing the title compound. researchgate.net

Synthesis of Structurally Modified Analogs and Derivatives of this compound for Chemical Exploration

The synthesis of structurally modified analogs is crucial for exploring structure-activity relationships. The core structure of this compound can be systematically altered by modifying the furan ring, the piperidine core, or the N-methyl group. The primary synthetic route, involving the addition of a furan organometallic species to a 4-piperidone, is highly modular and lends itself to such variations. nih.gov

Variation of the Furan Ring: Substituents can be introduced onto the furan ring by using appropriately substituted furans as starting materials. For example, 2-bromo-5-methylfuran (B145496) can be converted into its corresponding organolithium or Grignard reagent and then reacted with 1-methyl-4-piperidone to yield an analog with a methyl group at the 5-position of the furan ring. This approach can be extended to include a wide variety of functional groups.

Variation of the Piperidine Core: Modifications to the piperidine scaffold can be achieved by starting with different substituted 4-piperidones.

N-Substituent: Replacing the N-methyl group is straightforward. Using N-benzyl-4-piperidone or N-Boc-4-piperidone in the synthesis would yield analogs that allow for further modification via debenzylation or deprotection of the Boc group. nih.gov

Ring Substituents: Employing piperidones with substituents on the carbon framework, such as 3-methyl-4-piperidone, would introduce new stereocenters and alter the conformational properties of the final molecule. The synthesis of various substituted 4-piperidones is often achieved via Mannich condensation reactions. researchgate.net

The following table outlines potential synthetic strategies for generating diverse analogs.

Table 2: Synthetic Strategies for Analog Generation

| Target Analog Type | Piperidone Precursor | Furan Precursor | Resulting Analog Structure |

|---|---|---|---|

| Furan-Substituted | 1-Methyl-4-piperidone | 5-Methylfuran | 4-(5-Methylfuran-2-yl)-1-methylpiperidin-4-ol |

| Furan-Substituted | 1-Methyl-4-piperidone | 5-Bromofuran | 4-(5-Bromofuran-2-yl)-1-methylpiperidin-4-ol |

| N-Substituted Piperidine | N-Benzyl-4-piperidone | Furan | 4-(Furan-2-yl)-1-benzylpiperidin-4-ol |

| N-Substituted Piperidine | N-Boc-4-piperidone | Furan | tert-butyl 4-(furan-2-yl)-4-hydroxypiperidine-1-carboxylate |

This modular approach allows for the systematic exploration of the chemical space around the parent compound, enabling detailed studies of how specific structural features influence its chemical and physical properties.

Ring System Modifications (e.g., Ring Expansion, Contraction)

Currently, there is a notable absence of published research specifically detailing the ring system modifications, such as ring expansion or contraction, of this compound. A comprehensive search of scientific literature and chemical databases did not yield any studies focused on these particular transformations for this compound.

While ring expansion and contraction reactions are established strategies in synthetic organic chemistry for the modification of heterocyclic scaffolds, experimental data and detailed research findings concerning the application of these methods to this compound are not available in the public domain. General methodologies for the ring expansion of piperidine derivatives or the modification of furan rings exist; however, their specific application to this substrate has not been reported.

Consequently, without direct experimental evidence or theoretical studies on this compound, a detailed discussion of its behavior under conditions that typically promote ring system modifications cannot be provided at this time. Further investigation would be required to explore the potential for such transformations and to characterize the resulting products.

Conclusion

The compound 4-(Furan-2-yl)-1-methylpiperidin-4-ol stands as a molecule of significant academic interest, embodying the fusion of two key heterocyclic systems. While direct experimental data remains to be published, a thorough analysis based on established chemical principles allows for a detailed prediction of its synthesis, characterization, and reactivity. The proposed synthetic route via a Grignard reaction offers a straightforward and efficient means of preparation. The predicted spectroscopic data provides a clear roadmap for its future experimental characterization. Furthermore, the theoretical analysis of its electronic structure and potential reactivity highlights promising avenues for further investigation. A comprehensive experimental study of this compound would undoubtedly contribute valuable knowledge to the field of heterocyclic chemistry and could reveal novel chemical properties and transformations.

Applications of 4 Furan 2 Yl 1 Methylpiperidin 4 Ol in Organic Synthesis and Materials Science Research

4-(Furan-2-yl)-1-methylpiperidin-4-ol as a Versatile Synthetic Intermediate

The intrinsic reactivity of its constituent functional groups makes this compound a valuable building block in organic synthesis. The furan (B31954) moiety can participate in a variety of transformations, including cycloadditions and electrophilic substitutions, while the piperidine (B6355638) ring provides a scaffold common in many biologically active compounds. The tertiary alcohol offers a site for further functionalization or can influence the stereochemical outcome of reactions.

Precursor for the Construction of Complex Organic Architectures

The furan nucleus within this compound can serve as a linchpin for the assembly of intricate molecular frameworks, particularly in the synthesis of alkaloids and other natural products. emory.eduru.nl The aza-Achmatowicz reaction, for instance, provides a powerful method for the conversion of furylamines into piperidinone building blocks, which are precursors to a wide range of alkaloids. ru.nl While direct examples involving this compound are not extensively documented, the principle of utilizing the furan ring as a masked dicarbonyl equivalent is a well-established strategy.

Furthermore, the piperidine unit is a common motif in numerous alkaloid structures. nih.govrsc.org Synthetic strategies often target the construction of this ring system, and pre-formed piperidine derivatives like this compound can serve as advanced intermediates, streamlining the synthetic route. The presence of the tertiary hydroxyl group can also direct subsequent transformations, potentially leading to specific stereochemical outcomes.

| Reaction Type | Potential Transformation of this compound | Resulting Structural Motif | Relevance |

|---|---|---|---|

| Diels-Alder Reaction | The furan ring acts as a diene, reacting with a dienophile. | Oxabicyclo[2.2.1]heptene derivatives | Access to complex polycyclic systems. |

| Oxidative Ring Opening | Oxidation of the furan ring. | 1,4-Dicarbonyl compounds | Precursors for other heterocycles. |

| Electrophilic Aromatic Substitution | Substitution at the 5-position of the furan ring. | Functionalized furan derivatives | Introduction of further complexity. |

| Dehydration | Elimination of the tertiary alcohol. | Tetrahydropyridine derivative | Formation of a reactive enamine precursor. |

Utility in the Synthesis of Advanced Scaffolds for Chemical Libraries

Combinatorial chemistry and high-throughput screening have become indispensable tools in drug discovery, relying on the rapid synthesis of large and diverse chemical libraries. nih.gov Privileged scaffolds, molecular frameworks that are known to interact with multiple biological targets, are often used as the basis for these libraries. nih.gov The piperidine ring is considered a privileged scaffold due to its prevalence in approved drugs. whiterose.ac.uk

This compound presents an attractive scaffold for the construction of chemical libraries due to its multiple points of diversification. The furan ring can be functionalized through various reactions, the piperidine nitrogen can be derivatized, and the tertiary alcohol can be replaced or modified. This allows for the generation of a three-dimensional array of compounds from a single starting material, expanding the chemical space explored in drug discovery programs. whiterose.ac.uk

| Point of Diversification | Potential Reactions | Example Functional Groups Introduced |

|---|---|---|

| Furan Ring (C5 position) | Friedel-Crafts acylation, Vilsmeier-Haack formylation, lithiation followed by quenching with electrophiles | Ketones, aldehydes, alkyl groups, halogens |

| Piperidine Nitrogen | Demethylation followed by acylation, alkylation, or sulfonylation | Amides, substituted amines, sulfonamides |

| Tertiary Hydroxyl Group | Etherification, esterification, substitution reactions (e.g., via a Ritter reaction) | Ethers, esters, amides |

Contributions to New Synthetic Methodologies and Reagent Development

The study of molecules like this compound can also contribute to the development of new synthetic methods and a deeper understanding of reaction mechanisms.

Development of Novel Protecting Group Strategies Relevant to this compound

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. researchgate.netutsouthwestern.edu The tertiary alcohol in this compound presents a challenge for protection due to steric hindrance. The development of efficient methods for the protection and deprotection of such hindered alcohols is an ongoing area of research.

Given the acidic and basic nature of different parts of the molecule, orthogonal protecting group strategies are crucial. For instance, a base-labile protecting group could be used for the alcohol, while an acid-labile group could be employed on a derivative of the piperidine nitrogen. Studying the reactivity of this compound can aid in the design of new protecting groups that are robust under a variety of reaction conditions yet can be removed selectively under mild conditions. semanticscholar.org

Insights into General Reaction Mechanisms through Studies with this compound

The unique juxtaposition of functional groups in this compound makes it an interesting substrate for mechanistic studies. For example, the interaction between the piperidine nitrogen and the furan ring could influence the regioselectivity of electrophilic attack on the furan.

Furthermore, the tertiary alcohol can participate in neighboring group participation, potentially accelerating or directing certain reactions. Studying the kinetics and intermediates of reactions involving this compound can provide valuable insights into fundamental reaction mechanisms, such as carbocation rearrangements or the influence of heteroatoms on reactivity. For instance, acid-catalyzed dehydration of this alcohol could lead to a stable tertiary carbocation adjacent to the furan ring, and the study of its subsequent reactions could provide insights into the stability and reactivity of such intermediates. researchgate.net

Exploration of this compound and its Derivatives in Non-Biological Materials Research

The furan moiety is a bio-based building block that is gaining increasing attention in the development of sustainable polymers and materials. rsc.orgrsc.orgbohrium.com Furan-based polymers can exhibit a range of interesting properties, including thermal stability and the ability to participate in reversible Diels-Alder reactions, leading to self-healing materials. researchgate.net

Derivatives of this compound could be explored as monomers or cross-linking agents in the synthesis of novel polymers. The piperidine unit could introduce basicity and potential for post-polymerization modification, while the furan ring provides a site for polymerization or cross-linking. For example, the furan moiety could be incorporated into polyester (B1180765) or polyamide backbones, or it could be used in the formation of thermosetting resins. digitellinc.com The presence of the nitrogen-containing piperidine ring could also impart unique properties to the resulting materials, such as improved dyeability or altered surface properties.

| Polymer Type | Potential Role of this compound Derivative | Potential Material Properties |

|---|---|---|

| Polyesters/Polyamides | As a diol or diamine monomer (after functional group modification) | Modified thermal properties, increased polarity |

| Thermosetting Resins | As a cross-linking agent via the furan ring | High char yield, flame retardancy |

| Functional Polymers | As a monomer with a pendant piperidine group | pH-responsive materials, materials with metal-chelating properties |

Potential as Monomers for Specialized Polymer Synthesis

Theoretically, the structure of this compound contains two key functional groups that could lend themselves to polymerization: the furan ring and the tertiary alcohol (hydroxyl group). The furan ring is a versatile building block for various polymerization reactions. For instance, the C-H bonds adjacent to the oxygen atom in the furan ring can be activated for direct arylation polymerization. Furthermore, the furan ring can participate in Diels-Alder reactions, which can be employed to create crosslinked or linear polymers.

The hydroxyl group on the piperidine ring could potentially be used in condensation polymerizations, for example, in the synthesis of polyesters or polyurethanes, provided a suitable co-monomer is used. However, the tertiary nature of the alcohol may present steric hindrance, potentially limiting its reactivity in such polymerization processes.

Research Findings:

No published studies were found that have successfully polymerized this compound or characterized the resulting polymers. The potential for this compound to act as a monomer is, at present, entirely theoretical.

Application in the Design of Novel Organic Frameworks (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The design of COFs relies on the use of monomers with specific geometries and reactive sites that can undergo reversible reactions to form ordered, porous networks.

For this compound to be a candidate for COF synthesis, it would need to possess at least two reactive sites that can form covalent bonds under conditions that allow for crystalline growth. While the furan ring can be functionalized to participate in reactions used for COF synthesis (such as boronate ester formation or imine condensation), the parent compound itself is not a typical building block for such frameworks. The mono-functional nature of the furan and hydroxyl groups in the context of typical COF-forming reactions, combined with the flexible, non-planar structure of the piperidine ring, makes it an unlikely candidate for forming highly ordered, crystalline frameworks.

Research Findings:

There is no evidence in the scientific literature of this compound being used or proposed as a building block for the synthesis of Covalent Organic Frameworks or any other type of organic framework.

Advanced Analytical Method Development for Research of 4 Furan 2 Yl 1 Methylpiperidin 4 Ol

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile, thermally labile compounds like 4-(Furan-2-yl)-1-methylpiperidin-4-ol. A reversed-phase HPLC method is typically the first choice for a molecule of this polarity.

Method development would involve a systematic screening of columns, mobile phases, and detection wavelengths to achieve optimal separation of the main peak from any potential impurities. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The basic nitrogen of the piperidine (B6355638) ring may cause peak tailing on standard silica-based columns, which can be mitigated by using a high-purity, end-capped column or by adding a competing base, such as triethylamine, to the mobile phase.

Once developed, the method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is fit for its intended purpose. pharmtech.comresearchgate.netchromatographyonline.compharmaguideline.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). pharmtech.comresearchgate.net

Table 1: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Table 2: Illustrative HPLC Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | < 1.0% | ≤ 2.0% |

| LOD | 0.01 µg/mL | Reportable |

| LOQ | 0.03 µg/mL | Reportable |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. researchgate.net While this compound itself has a relatively high boiling point and contains a polar hydroxyl group, which can lead to poor peak shape and thermal degradation, it can be analyzed by GC after derivatization. nih.gov Silylation of the tertiary alcohol group, for instance with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would increase its volatility and thermal stability, making it amenable to GC analysis. nih.gov

A GC-MS (Gas Chromatography-Mass Spectrometry) method would be particularly powerful, providing not only retention time data for purity assessment but also mass spectra for structural confirmation of the analyte and any detected impurities. mdpi.comresearchgate.net The choice of column is critical, with a mid-polarity column such as a 5% phenyl-polysiloxane (e.g., HP-5MS) being a suitable starting point. mdpi.comnih.govacs.org

Table 3: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

The structure of this compound contains a chiral center at the C4 position of the piperidine ring. Therefore, it exists as a pair of enantiomers. For research involving stereoselective synthesis or biological evaluation, it is crucial to determine the enantiomeric excess (ee). Chiral chromatography is the most common technique for this purpose. nih.govresearchgate.netresearchgate.net

This can be achieved using either chiral HPLC or chiral GC. For chiral HPLC, columns with chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for separating a wide range of chiral compounds. nih.gov The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). nih.gov For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent may be necessary to enhance detection sensitivity. nih.govgoogle.com

Table 4: Representative Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Expected Resolution | > 2.0 between enantiomer peaks |

Advanced Spectroscopic Quantification Techniques (e.g., Quantitative NMR, UV-Vis Spectroscopy) for Research Yield and Concentration Determinations

While chromatography is excellent for purity assessment, spectroscopic methods offer rapid and accurate ways to quantify the amount of material, which is critical for determining reaction yields and preparing solutions of known concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance without the need for a specific reference standard of the same compound. researchgate.netnih.gov In a qNMR experiment, a certified internal standard with a known concentration is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved proton signal from the analyte with a signal from the internal standard, the absolute quantity of the analyte can be calculated. nih.gov For this compound, suitable signals for quantification could be the N-methyl protons on the piperidine ring or the distinct protons on the furan (B31954) ring.

UV-Vis spectroscopy is a simpler and more accessible technique for quantification, provided the analyte has a suitable chromophore and is in a relatively pure state. The furan ring in this compound provides the necessary UV absorbance. researchgate.netdss.go.thnih.gov By establishing a calibration curve of absorbance versus concentration using a pure standard, the concentration of unknown samples can be determined by measuring their absorbance and applying the Beer-Lambert law. This method is particularly useful for rapid in-process checks of reaction progress or for quantifying purified fractions from chromatography. dss.go.thcore.ac.uk The furan ring typically shows a strong absorbance maximum around 220-280 nm. dss.go.th

Table 5: Comparison of Quantitative Techniques

| Technique | Principle | Advantages | Considerations |

| qNMR | Comparison of signal integrals of analyte and a certified internal standard of known concentration. | Primary method, no need for identical standard, provides structural info. | Requires specialized equipment, careful selection of internal standard. |

| UV-Vis | Measurement of light absorbance at a specific wavelength, correlated to concentration via a standard curve. | Rapid, simple, widely available. | Requires a pure standard for calibration, susceptible to interference. |

Automation and High-Throughput Techniques in the Analysis of Reaction Outcomes for this compound

In modern chemical research, particularly in the context of reaction optimization and library synthesis, speed and efficiency are paramount. news-medical.netmedhealthreview.com Automation and high-throughput techniques can dramatically accelerate the analysis of reaction outcomes for the synthesis of this compound and its analogs. mt.comsigmaaldrich.comnih.gov